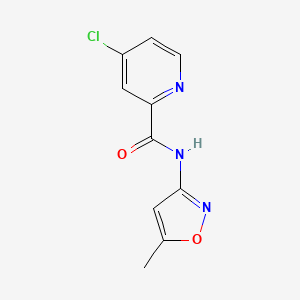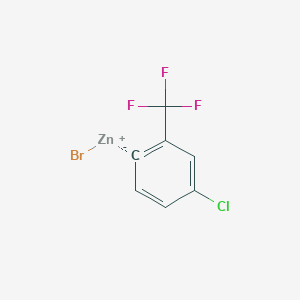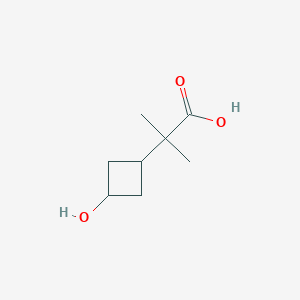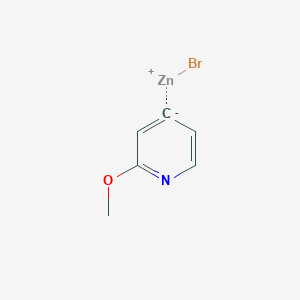
(2-Methoxypyridin-4-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxypyridin-4-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxy group on the pyridine ring enhances its reactivity and selectivity in these reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxypyridin-4-yl)zinc bromide typically involves the reaction of 2-methoxypyridine with a zinc halide, such as zinc bromide, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-Methoxypyridine+ZnBr2→(2-Methoxypyridin-4-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
(2-Methoxypyridin-4-yl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in an inert atmosphere at elevated temperatures.
Oxidative Addition: This reaction involves the addition of a halogen or pseudohalogen to the zinc compound, forming a new carbon-halogen bond.
Transmetalation: This reaction involves the transfer of the organic group from zinc to another metal, such as palladium, facilitating the formation of new carbon-carbon bonds.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Chemistry
In chemistry, (2-Methoxypyridin-4-yl)zinc bromide is widely used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of aromatic and heteroaromatic compounds.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules, including potential drug candidates. Its role in forming biaryl structures is particularly important in the development of kinase inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and conductive polymers. Its reactivity and selectivity make it a key component in the manufacture of high-performance materials.
作用机制
The mechanism of action of (2-Methoxypyridin-4-yl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The this compound transfers its organic group to the palladium complex, forming a palladium-organic intermediate.
Reductive Elimination: The palladium-organic intermediate undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
- (2-Methoxypyridin-4-yl)zinc chloride
- (2-Methoxypyridin-4-yl)zinc iodide
- (2-Methoxypyridin-4-yl)zinc fluoride
Uniqueness
Compared to its analogs, (2-Methoxypyridin-4-yl)zinc bromide offers a balance of reactivity and stability, making it particularly suitable for a wide range of cross-coupling reactions. The bromide ion provides an optimal leaving group, facilitating efficient transmetalation and reductive elimination steps in the reaction mechanism.
属性
分子式 |
C6H6BrNOZn |
|---|---|
分子量 |
253.4 g/mol |
IUPAC 名称 |
bromozinc(1+);2-methoxy-4H-pyridin-4-ide |
InChI |
InChI=1S/C6H6NO.BrH.Zn/c1-8-6-4-2-3-5-7-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
GMOPHTAEDSBSAN-UHFFFAOYSA-M |
规范 SMILES |
COC1=NC=C[C-]=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)

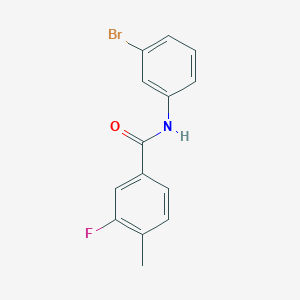
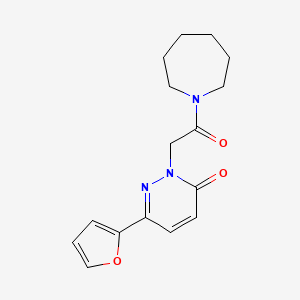

![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)
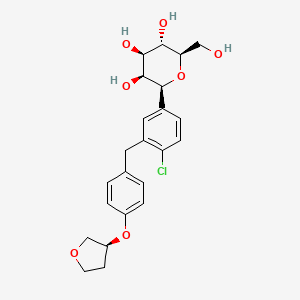
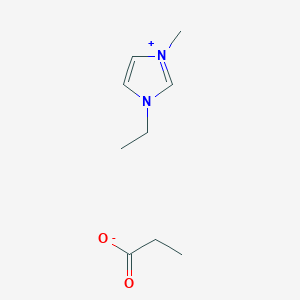
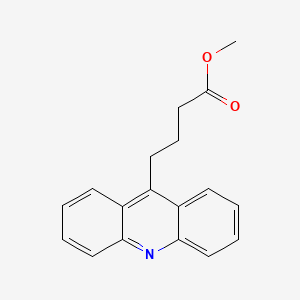
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
